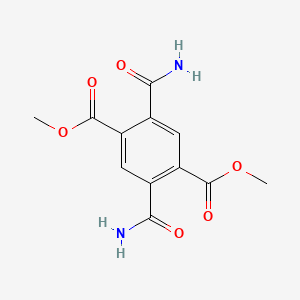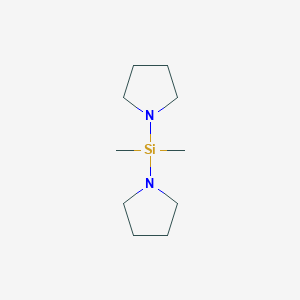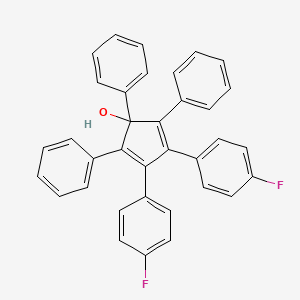
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the fluorophenyl groups but has a different core structure.
Fluorinated Pyridines: These compounds also contain fluorine atoms and are used in various chemical and biological applications.
Propriétés
Numéro CAS |
64706-23-6 |
|---|---|
Formule moléculaire |
C35H24F2O |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
3,4-bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C35H24F2O/c36-29-20-16-24(17-21-29)31-32(25-18-22-30(37)23-19-25)34(27-12-6-2-7-13-27)35(38,28-14-8-3-9-15-28)33(31)26-10-4-1-5-11-26/h1-23,38H |
Clé InChI |
NWUWGJKIKVJCCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


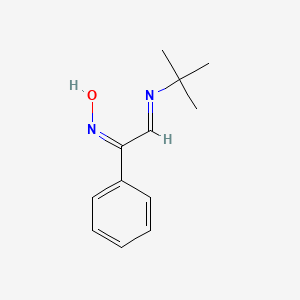


![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)



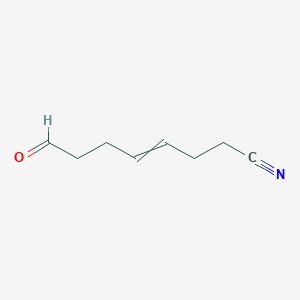
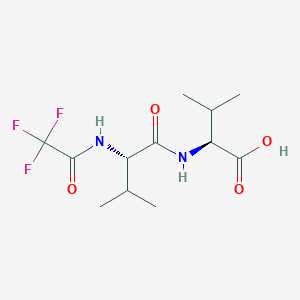
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)

